5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
Description
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Properties
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O.C2H2O4/c17-12-2-1-3-13(18)11(12)9-23-7-10(8-23)16-21-15(22-24-16)14-6-19-4-5-20-14;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJYCQGUKFSPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1351633-71-0) is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.8 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of both chloro and fluoro substituents enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.8 g/mol |
| CAS Number | 1351633-71-0 |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been widely studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial, antifungal, and antiviral activities. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a study by Dhumal et al. (2016), it was reported that certain oxadiazole derivatives displayed strong antitubercular activity against Mycobacterium bovis BCG, indicating the potential of oxadiazole-based compounds in combating tuberculosis .
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have also been documented. A study conducted on a library of oxadiazole compounds revealed that several candidates exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism was linked to the inhibition of topoisomerase I activity, a crucial enzyme involved in DNA replication .
Anti-inflammatory and Analgesic Properties
Research has suggested that some oxadiazole derivatives possess anti-inflammatory and analgesic properties. These effects may be attributed to their ability to modulate inflammatory pathways and pain perception mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against tumor cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Study on Antitubercular Activity
In a significant study by Desai et al. (2016), pyridine-based 1,3,4-oxadiazole derivatives were evaluated for their antitubercular activity. The most active compounds showed antimicrobial potency significantly greater than that of standard antibiotics like ampicillin against various bacterial strains .
Study on Antiproliferative Effects
Another notable research effort focused on synthesizing a small library of 1,2,5-oxadiazole derivatives. The MTT assay demonstrated that several compounds exhibited substantial antiproliferative activity against cancer cell lines. Molecular docking studies further elucidated their interaction with topoisomerase I, providing insights into their mechanism of action .
The biological activity of This compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors to modulate signaling pathways related to inflammation and pain.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, disrupting cellular replication processes.
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
A multi-step approach is recommended:
- Step 1 : Construct the azetidinyl ring via cyclization of epichlorohydrin derivatives or azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Form the oxadiazole ring using a carboxylic acid derivative (e.g., pyrazine-2-carboxylic acid) and hydrazide via cyclocondensation with POCl₃ or EDCI .
- Step 3 : Couple the azetidine and oxadiazole intermediates using nucleophilic substitution, with 2-chloro-6-fluorobenzyl bromide as the alkylating agent in acetonitrile at 60–80°C .
Key parameters : Temperature (>70°C improves coupling efficiency), solvent polarity (DMF enhances solubility), and stoichiometric ratios (1:1.2 for azetidine:benzyl halide).
Q. How do halogen substituents (Cl, F) influence the compound’s physicochemical properties?
- Lipophilicity : Fluorine increases polarity due to its electronegativity, while chlorine enhances lipophilicity (logP increases by ~0.5 units vs. non-halogenated analogs) .
- Reactivity : The electron-withdrawing effect of Cl/F stabilizes the oxadiazole ring against hydrolysis but may reduce nucleophilicity at the azetidine nitrogen .
- Biological interactions : Halogens improve target binding via halogen bonding (e.g., with kinase active sites) and alter metabolic stability (CYP450 resistance) .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
- NMR : ¹H/¹³C NMR confirms regioselectivity of the oxadiazole ring (C-5 substitution vs. C-3) and benzyl group orientation .
- HPLC-MS : Quantifies purity (>95% by reverse-phase C18 column) and detects byproducts (e.g., unreacted azetidine precursors) .
- X-ray crystallography : Resolves stereochemistry of the azetidinyl ring and confirms Z/E configuration of substituents .
Advanced Research Questions
Q. How can computational modeling predict binding affinity with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase domains (e.g., EGFR, JAK2). Prioritize halogen-bonding motifs between Cl/F and backbone carbonyls .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSD (<2 Å indicates stable binding) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays to optimize substituent selection .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution (LC-MS/MS) to identify metabolic liabilities (e.g., oxadiazole ring oxidation) .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated azetidine) to improve bioavailability if poor solubility limits in vivo efficacy .
- Off-target screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific interactions masking in vitro activity .
Q. What factorial design optimizes coupling reactions for azetidinyl-oxadiazole assembly?
- Variables : Temperature (60–100°C), solvent (acetonitrile vs. DMF), catalyst (KI vs. TBAB), and molar ratio (1:1 to 1:1.5).
- Design : Use a 2⁴ fractional factorial design (Minitab) to identify critical factors. ANOVA analysis revealed solvent polarity (p < 0.01) and catalyst (p < 0.05) as key drivers of yield .
- Validation : Confirm optimal conditions (DMF, 80°C, 1:1.2 ratio) in triplicate, achieving 78% yield vs. 52% in initial trials .
Q. How to assess degradation pathways under accelerated stability conditions?
- Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 14 days .
- Analytical monitoring : Track degradation via UPLC-PDA (λ = 254 nm) and HRMS. Major degradation products include hydrolyzed oxadiazole (m/z 289.1) and dehalogenated benzyl derivatives .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life (t₉₀) at 25°C based on activation energy (Eₐ) from accelerated data .
Methodological Notes
- Key references : ICReDD’s computational-experimental integration , statistical design principles , and halogenated heterocycle SAR .
- Contradictions : emphasizes Cl/F’s role in reactivity, while highlights metabolic stability trade-offs—balance via substituent tuning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
